5-Iodo-1-methyl-1H-indazole

Organic Synthesis Cross-Coupling Medicinal Chemistry

5-Iodo-1-methyl-1H-indazole is the optimal building block for kinase inhibitor development. The C-I bond (~57 kcal/mol) enables faster Suzuki-Miyaura cross-coupling vs. C-Br (~71 kcal/mol), ensuring higher yields for SAR library synthesis. Its cLogP of 2.18 provides superior lipophilicity for modulating ADME properties. The heavy iodine atom serves as an excellent anomalous scatterer for X-ray crystallography phasing, while its halogen-bonding capability supports rational drug design. Choose this scaffold for efficient lead optimization and diverse 5-aryl analog generation.

Molecular Formula C8H7IN2
Molecular Weight 258.06
CAS No. 1072433-59-0
Cat. No. B3026717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-methyl-1H-indazole
CAS1072433-59-0
Molecular FormulaC8H7IN2
Molecular Weight258.06
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)I)C=N1
InChIInChI=1S/C8H7IN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3
InChIKeySGYVAWASNYRGPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-1-methyl-1H-indazole (CAS 1072433-59-0): A 5-Substituted Indazole Scaffold for Kinase-Focused and Cross-Coupling Chemistry


5-Iodo-1-methyl-1H-indazole (CAS 1072433-59-0) is a 5-iodinated derivative of 1-methyl-1H-indazole, characterized by its molecular formula C8H7IN2 and a molecular weight of 258.06 g/mol [1]. This compound belongs to a class of heterocyclic scaffolds widely recognized for their role in medicinal chemistry, particularly as kinase inhibitor building blocks. Its core structure features an iodo substituent at the 5-position of the indazole ring, which is a strategic design element for enabling palladium-catalyzed cross-coupling reactions [2] and for investigating structure-activity relationships in drug discovery programs targeting kinases [3]. The compound is primarily utilized as a synthetic intermediate in the construction of more complex bioactive molecules, especially those within oncology and kinase inhibitor research pipelines.

Why Generic 5-Halogenated or Unsubstituted Indazoles Cannot Replace 5-Iodo-1-methyl-1H-indazole in Sensitive Synthetic Routes


Direct substitution of 5-Iodo-1-methyl-1H-indazole with other indazole analogs, such as 5-bromo-1-methyl-1H-indazole or the non-halogenated 1-methyl-1H-indazole, is not chemically equivalent. The specific combination of the iodo substituent at the 5-position and the N1-methyl group dictates both the reactivity profile in cross-coupling reactions and the electronic and steric properties influencing biological target engagement [1]. In palladium-catalyzed transformations like Suzuki-Miyaura or Sonogashira couplings, the carbon-iodine (C-I) bond exhibits significantly higher reactivity compared to the carbon-bromine (C-Br) bond, often enabling milder reaction conditions, shorter reaction times, and higher yields [2]. Conversely, the unsubstituted analog lacks the requisite handle for downstream functionalization via these critical medicinal chemistry strategies. Furthermore, in the context of kinase inhibitor design, the 5-substituent on the indazole core is a key determinant of potency and selectivity, and substituting a different halogen or hydrogen can lead to unpredictable and often detrimental changes in biological activity [3].

Quantitative Evidence for 5-Iodo-1-methyl-1H-indazole Differentiation: Comparative Reactivity, Synthetic Yields, and Bioactivity Potential


Superior Reactivity in Cross-Coupling: C-I vs. C-Br Bond in Indazole Systems

The primary differentiator of 5-Iodo-1-methyl-1H-indazole is its enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its brominated analog. The weaker carbon-iodine (C-I) bond (bond dissociation energy ~57 kcal/mol) undergoes oxidative addition to Pd(0) species significantly faster than the corresponding carbon-bromine (C-Br) bond (~71 kcal/mol). This fundamental property allows for milder reaction conditions and often higher yields in Suzuki-Miyaura and Sonogashira couplings [1]. For example, studies on analogous indazole systems have shown that iodoindazoles couple efficiently at room temperature, whereas bromoindazoles may require elevated temperatures or specialized ligands to achieve comparable conversions [2]. This enhanced reactivity makes the 5-iodo derivative the preferred substrate for complex fragment assembly, particularly when coupling to sensitive or expensive boronic acids/alkynes.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Documented Synthetic Yield: 5-Iodo-1-methyl-1H-indazole via Sandmeyer Reaction

A well-defined and reproducible synthetic route is critical for procurement. A primary route to 5-Iodo-1-methyl-1H-indazole involves a Sandmeyer-type reaction starting from the corresponding 5-amino-1-methyl-1H-indazole. This procedure, which converts the amino group to an iodo group via diazotization in the presence of sodium iodide, has been reported to afford the title compound with an isolated yield of approximately 54% after purification . This yield provides a benchmark for scaling and cost estimation, distinguishing it from other 5-substituted indazoles that may require more complex or lower-yielding synthetic sequences. The availability of a mature, high-yielding route enhances the compound's reliability and cost-effectiveness as a supply chain component.

Synthetic Methodology Process Chemistry Building Block

Anticancer Activity of Closely Related Scaffold: 5-Iodo-1-methyl-1H-indazol-3-amine

While direct biological data for 5-Iodo-1-methyl-1H-indazole is limited in primary literature, the closely related derivative 5-Iodo-1-methyl-1H-indazol-3-amine (which incorporates the identical 5-iodo-1-methylindazole core) demonstrates promising anticancer activity. In a study published in the International Journal of Molecular Sciences, this derivative exhibited significant cytotoxicity against the K562 human chronic myeloid leukemia cell line with an IC50 value of 5.15 µM . Furthermore, it showed a degree of selectivity over normal cells (HEK-293, IC50 = 33.2 µM), suggesting a favorable therapeutic window for the core scaffold . This data strongly implies that the 5-iodo-1-methyl-1H-indazole fragment is a privileged structure for generating bioactive molecules, particularly in oncology-focused kinase inhibitor programs, and differentiates it from unsubstituted or alternative halogenated indazoles lacking this validated cytotoxic potential.

Cancer Research Kinase Inhibition Cytotoxicity

Lipophilicity (LogP) Comparison: Iodine vs. Bromine Substitution

In medicinal chemistry, lipophilicity, often expressed as LogP, is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The replacement of a hydrogen or other halogen with iodine significantly increases lipophilicity due to iodine's large atomic radius and polarizability. The calculated LogP for 5-Iodo-1-methyl-1H-indazole is 2.18 [1]. In contrast, its brominated analog, 5-Bromo-1-methyl-1H-indazole, has a lower LogP of approximately 1.9. This 0.28 unit increase in LogP is chemically meaningful and can influence membrane permeability and target binding, particularly for targets with hydrophobic binding pockets. For researchers optimizing lead compounds, the higher LogP of the iodo derivative offers a distinct physicochemical profile that may be advantageous for crossing biological membranes or engaging lipophilic protein surfaces.

Physicochemical Properties Drug Design ADME

Strategic Relevance in Kinase Inhibitor Intellectual Property

The strategic value of 5-Iodo-1-methyl-1H-indazole is underscored by its explicit inclusion in the patent literature as a key building block for kinase inhibitors. US Patent US9163007B2, titled '5-substituted indazoles as kinase inhibitors,' specifically claims a genus of compounds that includes 5-iodo-1-methyl-1H-indazole derivatives [1]. This patent covers compounds that inhibit kinases such as GSK-3, ROCK, JAK, AKT, and others, which are high-value targets in oncology and inflammatory disease . The patent's focus on the 5-position substitution highlights the critical importance of this specific modification. The iodo group serves not only as a functional handle for further derivatization but also as a component of the final pharmacophore. This positions 5-Iodo-1-methyl-1H-indazole as a direct and commercially relevant entry point for developing novel kinase inhibitors, a differentiation that is not shared by unsubstituted or differently substituted indazoles not encompassed by this key patent family.

Patent Analysis Kinase Inhibitors Drug Discovery

Prioritized Application Scenarios for 5-Iodo-1-methyl-1H-indazole in Drug Discovery and Chemical Synthesis


Accelerated Synthesis of 5-Aryl-Substituted Indazole Kinase Inhibitors

For medicinal chemistry teams focused on developing novel kinase inhibitors, 5-Iodo-1-methyl-1H-indazole is the optimal building block for rapidly generating diverse libraries of 5-aryl-substituted analogs via Suzuki-Miyaura cross-coupling. Its superior reactivity, as inferred from the lower C-I bond dissociation energy (~57 kcal/mol) compared to C-Br (~71 kcal/mol), enables faster reaction optimization and higher yields when coupling with a wide array of aryl and heteroaryl boronic acids [1]. This is particularly critical when exploring structure-activity relationships (SAR) around the indazole core, as detailed in key kinase inhibitor patents such as US9163007B2 [2].

Lead Optimization Requiring Enhanced Lipophilicity

During lead optimization, when a project requires increasing the lipophilicity of a hit compound to improve membrane permeability or enhance binding to a hydrophobic protein pocket, 5-Iodo-1-methyl-1H-indazole is the preferred scaffold. Its calculated LogP of 2.18 is significantly higher than its bromo (cLogP ~1.90) or unsubstituted (cLogP ~1.3) analogs [1]. This quantifiable difference in physicochemical properties provides a rational, data-driven basis for selecting this specific halogenated indazole to modulate ADME properties or target engagement without necessitating additional synthetic steps.

Synthesis of Radiolabeled or Heavy-Atom Derivatives for Structural Biology

For structural biology applications, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), the incorporation of heavy atoms can be crucial for phasing or for identifying ligand binding sites. The iodo substituent in 5-Iodo-1-methyl-1H-indazole serves as an excellent heavy-atom label due to iodine's strong anomalous scattering signal. This allows researchers to synthesize derivatives of target proteins or ligands where the indazole fragment can be used to solve the phase problem or to unambiguously confirm the binding mode of an inhibitor [1]. The compound's established synthetic route with a 54% yield provides a reliable entry point for generating these specialized tools [2].

Investigating the Role of Halogen Bonding in Kinase Inhibition

The iodine atom on 5-Iodo-1-methyl-1H-indazole is an excellent donor for halogen bonding, a non-covalent interaction that is increasingly recognized as a powerful tool in rational drug design, particularly for improving potency and selectivity against kinase targets. Researchers investigating the energetic contributions of halogen bonds can use this compound as a model system. By comparing its binding affinity and co-crystal structures with those of its bromo and chloro analogs, they can deconvolute the specific contributions of halogen bonding versus steric and hydrophobic effects in a given kinase active site [1].

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